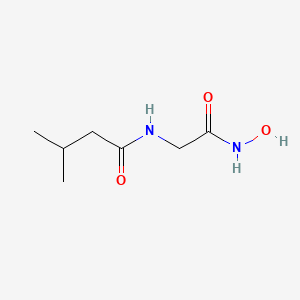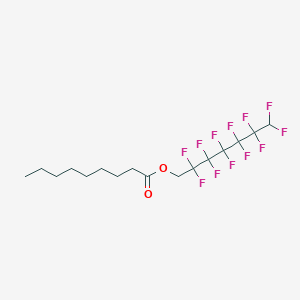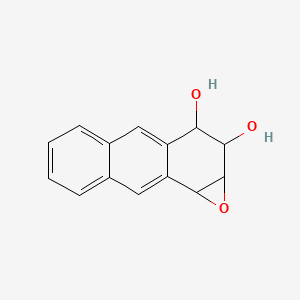
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of oxirenes, which are known for their three-membered epoxide ring fused to an aromatic system. The presence of multiple hydroxyl groups and the epoxide ring makes this compound highly reactive and of significant interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthraquinone Precursor: The starting material, anthraquinone, undergoes a series of reactions including oxidation and reduction to form the desired intermediate.
Epoxidation: The intermediate is then subjected to epoxidation using reagents such as m-chloroperbenzoic acid (m-CPBA) to introduce the oxirene ring.
Hydroxylation: Finally, the compound is hydroxylated using reagents like osmium tetroxide (OsO4) to introduce the hydroxyl groups at specific positions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form quinones.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the compound into diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Hydrolysis: The epoxide ring can be hydrolyzed under acidic or basic conditions to form diols.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol involves its interaction with various molecular targets and pathways. The epoxide ring and hydroxyl groups play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological activities and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1a,2,3,9b-Tetrahydroanthra(1,2-b)oxirene-2,3-diol can be compared with other similar compounds, such as:
1a,2,3,7b-Tetrahydronaphtho(1,2-b)oxirene-2,3-diol: This compound has a similar oxirene ring but differs in the aromatic system and the position of hydroxyl groups.
Anthraquinone Derivatives: These compounds share the anthraquinone core but lack the epoxide ring, leading to different chemical properties and reactivities.
Eigenschaften
CAS-Nummer |
75947-55-6 |
|---|---|
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
1a,2,3,9b-tetrahydroanthra[3,4-b]oxirene-2,3-diol |
InChI |
InChI=1S/C14H12O3/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)13-14(17-13)12(11)16/h1-6,11-16H |
InChI-Schlüssel |
FAJGDKZDYKZJCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C4C(O4)C(C(C3=CC2=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




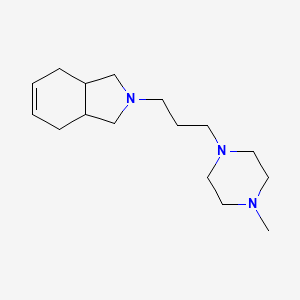
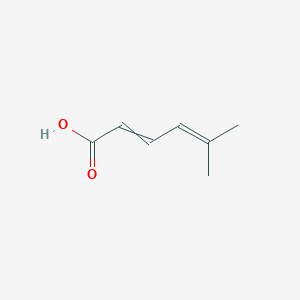
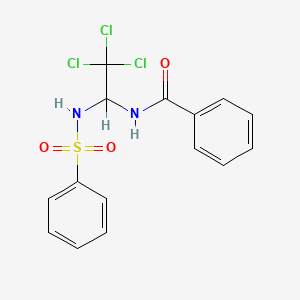
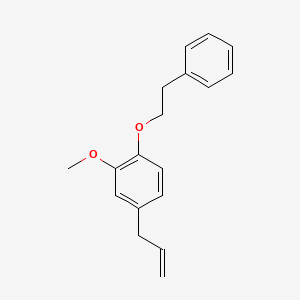
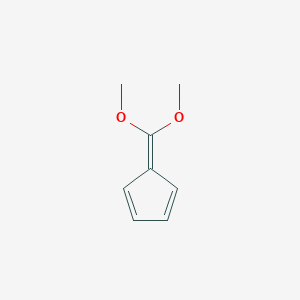
![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)


![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
